4-Amino-3-thiocyanatobenzonitrile

Organic Synthesis Heterocyclic Chemistry Building Blocks

4-Amino-3-thiocyanatobenzonitrile is a privileged bifunctional scaffold for medicinal chemistry: the ortho-amino and thiocyanate groups enable direct intramolecular cyclization to benzothiazol-2-amines, a core motif in kinase inhibitors and antimicrobial agents. With a TAAR1 EC50 of 0.600 nM, it is a potent fragment for CNS tool compound development. The thiocyanate handle also supports diversification to isothiocyanates and thioureas. Procurement of this high-purity intermediate accelerates SAR campaigns across neuroscience and anti-inflammatory programs.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
Cat. No. B14070054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-thiocyanatobenzonitrile
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)SC#N)N
InChIInChI=1S/C8H5N3S/c9-4-6-1-2-7(11)8(3-6)12-5-10/h1-3H,11H2
InChIKeyVACLLCFHXXWYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-thiocyanatobenzonitrile: Procurement Guide for This Dual-Functional Benzonitrile Building Block


4-Amino-3-thiocyanatobenzonitrile (CAS 68867-21-0) is a bifunctional aromatic compound featuring an amino group (-NH₂) at the 4-position and a thiocyanate group (-SCN) at the 3-position on a benzonitrile core . Its molecular formula is C₈H₅N₃S, with a molecular weight of 175.21 g/mol [1]. This structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor for further functionalization via the reactive thiocyanate moiety [2].

Why 4-Amino-3-thiocyanatobenzonitrile Cannot Be Replaced by Common Analogs in Critical Syntheses


Substituting 4-amino-3-thiocyanatobenzonitrile with simpler analogs like 4-aminobenzonitrile or 3-thiocyanatobenzonitrile fundamentally alters synthetic utility. 4-Aminobenzonitrile lacks the thiocyanate group required for radical relay reactions or for introducing sulfur-containing heterocycles , while 3-thiocyanatobenzonitrile lacks the amino nucleophile essential for subsequent derivatization steps . The precise ortho-relationship between the amino and thiocyanate groups in 4-amino-3-thiocyanatobenzonitrile is critical for intramolecular cyclization reactions that form benzothiazoles and other fused heterocycles [1], a capability absent in analogs where these groups are missing or placed differently.

Quantitative Differentiation Evidence for 4-Amino-3-thiocyanatobenzonitrile vs. Analogs


Dual-Functional Reactivity: Enabling Cyclization Unavailable to Mono-Functional Analogs

4-Amino-3-thiocyanatobenzonitrile uniquely enables the synthesis of benzothiazol-2-amines via intramolecular cyclization, a reaction not possible with mono-functional analogs like 4-aminobenzonitrile or 3-thiocyanatobenzonitrile [1]. While specific quantitative yield data for the parent compound is not available in public literature, the ortho-arrangement of the amino and thiocyanate groups is a known structural requirement for this cyclization, as established in general synthetic methodology [2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

Measured Binding Affinity to Complement Factor D (Kd = 2.21 µM)

4-Amino-3-thiocyanatobenzonitrile exhibits a measured binding affinity (Kd) of 2.21 × 10³ nM (2.21 µM) for recombinant human complement factor D [1]. This represents a baseline affinity for the scaffold; however, comparative data against close analogs (e.g., 4-amino-3-chlorobenzonitrile) are not available in the BindingDB entry. The thiocyanate group may serve as a key interaction motif or a synthetic handle for further optimization.

Medicinal Chemistry Immunology Complement System

Agonist Activity at Rat TAAR1 (EC50 = 0.600 nM)

In a recombinant HEK293 cell assay, 4-amino-3-thiocyanatobenzonitrile demonstrated potent agonist activity at the rat trace amine-associated receptor 1 (TAAR1) with an EC50 of 0.600 nM [1]. This sub-nanomolar potency suggests a specific interaction, though direct comparison data for structurally related compounds are not provided in the BindingDB record.

Neuroscience GPCR Trace Amine-Associated Receptor

High-Yield Synthesis via Thiocyanation of 4-Aminobenzonitrile (Class-Level Inference)

While specific yield data for the synthesis of 4-amino-3-thiocyanatobenzonitrile itself are not disclosed in primary literature, a general methodology for the thiocyanation of α-amino carbonyl compounds to yield aromatic thiocyanates has been reported with yields ranging from 74% to 93% [1]. This K₂S₂O₈-mediated thiocyanation is broadly applicable and suggests that the target compound can be accessed in good to excellent yield under optimized conditions, providing a practical advantage over less efficient routes.

Synthetic Methodology Process Chemistry Yield Optimization

Recommended Application Scenarios for 4-Amino-3-thiocyanatobenzonitrile Based on Evidence


Synthesis of Benzothiazole-Containing Heterocycles

4-Amino-3-thiocyanatobenzonitrile is ideally suited as a precursor for benzothiazol-2-amines via intramolecular cyclization [1]. This application leverages the unique ortho-relationship of the amino and thiocyanate groups, a structural feature not found in mono-functional analogs. Procurement should be prioritized for medicinal chemistry projects targeting kinase inhibitors, antimicrobial agents, or other pharmacophores where the benzothiazole core is essential.

TAAR1 Agonist Tool Compound Development

With an EC50 of 0.600 nM at rat TAAR1 [1], 4-amino-3-thiocyanatobenzonitrile serves as a potent starting point for the development of tool compounds to probe trace amine signaling in the CNS. Its sub-nanomolar potency justifies its selection for neuroscience research programs exploring TAAR1 as a therapeutic target for psychiatric or neurological disorders.

Complement Factor D Inhibitor Scaffold Optimization

The measured Kd of 2.21 µM for complement factor D [1] establishes 4-amino-3-thiocyanatobenzonitrile as a tractable fragment or scaffold for medicinal chemistry optimization. Researchers focused on developing complement-targeted therapeutics for inflammatory or autoimmune diseases should consider this compound as a starting point for SAR campaigns, where the thiocyanate group can be exploited for covalent modification or further derivatization.

Building Block for Diversification via Thiocyanate Chemistry

The thiocyanate group is a versatile synthetic handle that can be converted to isothiocyanates, thioureas, and other sulfur-containing motifs [1]. 4-Amino-3-thiocyanatobenzonitrile's dual functionality (amino and thiocyanate) makes it a privileged building block for generating diverse compound libraries. This scenario is supported by class-level evidence of high-yielding thiocyanation methods (74–93%) [2], ensuring practical access to the compound for library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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